molecular formula C5H4BrNOS B1525591 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde CAS No. 95453-56-8

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1525591
CAS No.: 95453-56-8
M. Wt: 206.06 g/mol
InChI Key: WWQWQYNWIVDNTA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a versatile brominated heterocyclic building block primarily used in pharmaceutical research and organic synthesis . The reactive bromine and aldehyde functional groups on the thiazole core make it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and condensation reactions, such as the formation of hydrazones . Compounds based on the thiazole scaffold, like this one, are of significant interest in medicinal chemistry for developing novel therapeutic agents due to their diverse biological activities . Researchers utilize this and similar aldehydes in the exploration of new molecules with potential antioxidant and antibacterial properties, as well as in the search for inhibitors of viral proteases . This product is intended for laboratory research and manufacturing use only. It is not certified for diagnostic, medical, or consumer use. Handle with appropriate care, as this compound and its analogues may be hazardous .

Properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQWQYNWIVDNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717767
Record name 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-56-8
Record name 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
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Preparation Methods

Bromination of 4-methyl-1,3-thiazole-2-carbaldehyde

  • Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS) are typically used to introduce the bromine atom at the 5-position of the thiazole ring.
  • Solvents: Acetic acid or dichloromethane are common solvents facilitating the bromination reaction.
  • Conditions: Reactions are conducted at room temperature or slightly elevated temperatures to ensure selective bromination without overbromination or ring degradation.
  • Outcome: This method yields this compound with good regioselectivity due to the directing effects of the methyl and aldehyde groups on the thiazole ring.

Thiazole Ring Construction Followed by Functionalization

  • Hantzsch thiazole synthesis: This classical method involves the condensation of α-haloketones or β-keto esters with thiourea derivatives to form the thiazole core.
  • Substituent introduction: The methyl group at position 4 can be introduced via the choice of starting materials, while the aldehyde group at position 2 can be incorporated by using appropriate formylating agents or by oxidation of methyl groups.
  • Bromination: After ring formation, bromination is carried out as described above.

Specific Research Findings and Detailed Protocols

A notable synthetic procedure reported involves the following:

Step Reagents and Conditions Description Yield (%)
1 Starting from 4-methyl-1,3-thiazole-2-carbaldehyde Bromination using NBS in acetic acid at room temperature High regioselectivity with minimal side products
2 Purification by recrystallization Ensures removal of unreacted brominating agent and byproducts Purity ≥ 95% confirmed by HPLC
3 Characterization NMR (¹H and ¹³C), IR, Mass Spectrometry, and melting point analysis (mp ~149–150°C) Structural confirmation

This method is favored for its simplicity and efficiency in producing high-purity this compound suitable for further synthetic applications or biological testing.

Alternative Synthetic Route via Diazonium Salt Intermediate

  • Starting material: 2-amino-4-methylthiazole-5-carbaldehyde (or related derivatives).
  • Reaction: Treatment with tert-butyl nitrite (t-BuONO) and copper(I) bromide in acetonitrile under reflux conditions.
  • Mechanism: Formation of a diazonium intermediate followed by substitution with bromide ion.
  • Outcome: Efficient bromination at the 5-position with yields around 63%.
  • Work-up: Extraction with ethyl acetate, drying over sodium sulfate, and solvent evaporation to isolate the product as a yellow solid.

Industrial and Continuous Flow Methods

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and reproducibility. Automated control of bromination steps ensures consistent product quality and scalability.

Data Summary Table of Preparation Methods

Preparation Method Starting Material Brominating Agent Solvent Reaction Conditions Yield (%) Notes
Direct Bromination 4-methyl-1,3-thiazole-2-carbaldehyde NBS or Br2 Acetic acid or DCM Room temp or slightly elevated High (not specified) Simple, selective bromination
Diazonium Salt Route 2-amino-4-methylthiazole-2-carbaldehyde t-BuONO + CuBr Acetonitrile Reflux, 2 h 63% Efficient, involves diazonium intermediate
Hantzsch Synthesis + Bromination β-keto esters + thioureas Br2 or NBS Various Controlled temperature Moderate to high Multi-step, flexible substitution

Analytical Techniques for Confirmation

Chemical Reactions Analysis

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Pharmaceutical Applications

  • Antimicrobial Activity : Research has shown that thiazole derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, which positions it as a potential lead compound for developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for its potential anticancer activity. A study indicated that derivatives of thiazole can induce apoptosis in cancer cells, suggesting that this compound could be modified to enhance its efficacy against tumors.
  • Antiviral Effects : Some thiazole derivatives have shown promise in antiviral applications. The unique electronic properties imparted by the bromine and aldehyde groups may enhance interactions with viral proteins.

Synthesis of Heterocyclic Compounds

This compound is utilized as a precursor in synthesizing various heterocyclic compounds. These compounds are essential in drug discovery due to their diverse biological activities.

Case Study: Synthesis of Antitumor Agents

A notable application involved synthesizing novel heterocyclic derivatives from this compound. These derivatives were tested for their antitumor activity and showed promising results in inhibiting cancer cell proliferation.

Material Science

The compound has applications beyond medicinal chemistry; it is also explored for its potential in materials science.

Polymer Modification

This compound can be incorporated into polymer matrices to modify their properties. This can lead to the development of materials with enhanced mechanical strength or thermal stability.

Biological Probes

The compound's ability to interact with biological systems makes it suitable as a probe molecule in research.

Case Study: Cellular Interaction Studies

Studies have employed this compound to investigate cellular processes. Its binding affinity to specific enzymes has been evaluated, providing insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial in the development of anticancer agents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound EN300-34323 C₅H₄BrNOS ~206 2-CHO, 4-CH₃, 5-Br Bromine enhances electrophilicity; aldehyde enables condensation reactions
5-Methylthiazole-2-carbaldehyde 13838-78-3 C₅H₅NOS 127 2-CHO, 5-CH₃ Lacks bromine; lower molecular weight; used in pharmaceutical intermediates
4-Ethylthiazole-2-carbaldehyde 211943-05-4 C₆H₇NOS 141 2-CHO, 4-C₂H₅ Ethyl group increases steric bulk; reduced reactivity compared to brominated analogs
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde CID 145874332 C₆H₆BrNOS 220.09 4-CHO, 2-C₂H₅, 5-Br Structural isomer; aldehyde at position 4 alters reaction pathways
4,5-Dimethylthiazole-2-carbaldehyde 74531-15-0 C₆H₇NOS 141 2-CHO, 4-CH₃, 5-CH₃ Dual methyl groups reduce solubility in polar solvents

Reactivity and Functionalization

  • Bromine Substituent: The bromine at position 5 in the target compound facilitates nucleophilic substitution reactions, as demonstrated in thiadiazole derivatives where bromine is replaced by amines . This reactivity is absent in non-brominated analogs like 5-methylthiazole-2-carbaldehyde.
  • Aldehyde Group : The aldehyde at position 2 participates in condensation reactions (e.g., forming oximes or hydrazones). For example, describes a pyrazole-thiadiazole oxime derivative synthesized from a similar aldehyde .
  • Steric Effects : The methyl group at position 4 in the target compound may hinder reactions at adjacent positions, unlike 4-ethylthiazole-2-carbaldehyde, where the larger ethyl group further limits accessibility .

Physicochemical Properties

  • Solubility : Bromine’s electronegativity reduces solubility in polar solvents compared to methyl or ethyl analogs. However, the aldehyde group enhances solubility in polar aprotic solvents like DMSO .
  • Stability : The bromine substituent increases susceptibility to light-induced degradation, necessitating storage under inert gas (e.g., nitrogen) .

Research Findings and Trends

  • Synthetic Utility : The target compound’s bromine and aldehyde groups make it a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocyclic expansions .
  • Spectroscopic Signatures : NMR data for the target compound would show distinct deshielding of the aldehyde proton (~9–10 ppm) and methyl group (~2.5 ppm), with bromine causing downfield shifts in adjacent protons .
  • Thermodynamic Stability: Computational studies suggest that bromine’s electron-withdrawing effect stabilizes the thiazole ring, reducing ring-opening reactions compared to non-halogenated analogs .

Biological Activity

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that belongs to the thiazole family, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₅H₄BrNOS and a molecular weight of approximately 192.03 g/mol. Its structure features a thiazole ring containing both sulfur and nitrogen atoms, with a bromine atom at position 5 and an aldehyde functional group at position 2. These structural characteristics contribute to its reactivity and biological interactions.

Structural FeatureDescription
Thiazole RingA five-membered ring with sulfur and nitrogen
Bromine SubstitutionEnhances reactivity and potential biological activity
Aldehyde GroupContributes to chemical reactivity and interaction with biological targets

Antiviral Activity

Thiazole derivatives, including this compound, have shown promising antiviral properties. Research indicates that these compounds can be utilized in the development of new antiviral drugs, targeting various viral infections through their ability to inhibit viral replication mechanisms.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to this compound have exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring can enhance antitumor activity. Notably, compounds with methyl substitutions at specific positions have demonstrated improved efficacy against human glioblastoma and melanoma cell lines .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. The presence of the bromine atom in this compound is believed to enhance its interaction with bacterial targets, potentially leading to effective antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

  • Anticancer Efficacy : A study reported that a series of thiazole derivatives were synthesized and tested for their cytotoxicity against HepG-2 liver cancer cells using MTT assays. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : Molecular dynamics simulations have indicated that certain thiazole derivatives interact with proteins through hydrophobic contacts, suggesting a mechanism by which these compounds exert their anticancer effects .
  • Antiviral Development : Research focusing on the antiviral properties of thiazoles indicates that modifications to the thiazole ring can lead to enhanced efficacy against specific viral targets, paving the way for new drug formulations.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, and what key reaction conditions must be optimized?

The compound is typically synthesized via the Vilsmeier–Haack reaction , where a thiazole precursor undergoes formylation using POCl₃ and DMF. Critical parameters include temperature control (0–5°C during reagent addition) and stoichiometric ratios to avoid over-halogenation . Alternative routes may involve condensation reactions between brominated thiazole intermediates and aldehyde precursors, requiring inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in 1H^1H-NMR, while the thiazole ring protons resonate between δ 7.5–8.5 ppm. 13C^{13}C-NMR confirms the aldehyde carbon at δ ~190 ppm .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/n space group) resolves bond lengths and angles, such as C-Br (1.89–1.92 Å) and C=O (1.21 Å), to validate regiochemistry .

Q. What are the typical reactivity patterns of the aldehyde group in this compound under oxidative or reductive conditions?

The aldehyde undergoes:

  • Oxidation : With KMnO₄ or CrO₃, it forms 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid, requiring acidic conditions (H₂SO₄) and controlled heating (60–80°C) to prevent thiazole ring degradation .
  • Reduction : NaBH₄ in methanol at 0°C yields the corresponding alcohol (5-Bromo-4-methyl-1,3-thiazole-2-methanol), with monitoring by TLC to avoid over-reduction .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

The electron-withdrawing aldehyde and bromine groups direct electrophiles to the 4-methyl position. To enhance regioselectivity:

  • Use Lewis acids (e.g., AlCl₃) to stabilize transition states during nitration or sulfonation.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar) to control reaction pathways .

Q. What strategies are effective in analyzing contradictory data regarding reaction yields or byproduct formation in its synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically to identify critical factors. For example, excess POCl₃ in Vilsmeier–Haack reactions may lead to phosphorylated byproducts, detectable via 31P^{31}P-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., brominated vs. chlorinated adducts) with ppm-level mass accuracy .

Q. What in silico approaches can predict the biological activity of derivatives of this compound?

  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to assess binding affinities. The aldehyde group may form Schiff bases with lysine residues, mimicking inhibitor interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to prioritize synthetic targets .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential lachrymatory effects of thiazole aldehydes .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) and spectral libraries (e.g., SDBS) to confirm purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

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